molecular formula C12H17N3O2 B2702952 6-(4-ethylpiperazin-1-yl)nicotinic acid CAS No. 951626-87-2

6-(4-ethylpiperazin-1-yl)nicotinic acid

Cat. No.: B2702952
CAS No.: 951626-87-2
M. Wt: 235.287
InChI Key: OYRHWCADEHSTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethylpiperazin-1-yl)nicotinic acid is a heterocyclic compound featuring a nicotinic acid backbone substituted at the 6-position with a 4-ethylpiperazine moiety. Its molecular formula is C₁₂H₁₆N₃O₂, with a molecular weight of 237.28 g/mol (calculated from structural analogs in ). This compound is of interest in medicinal chemistry for its structural versatility, enabling modifications to optimize pharmacokinetics and target binding .

Properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-14-5-7-15(8-6-14)11-4-3-10(9-13-11)12(16)17/h3-4,9H,2,5-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRHWCADEHSTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylpiperazin-1-yl)nicotinic acid typically involves the reaction of 4-ethylpiperazine with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to increase the efficiency and yield of the reaction. The use of automated systems and process optimization can further enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylpiperazin-1-yl)nicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Chemical Properties and Structure

6-(4-ethylpiperazin-1-yl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a piperazine ring substituted with an ethyl group. Its molecular formula is C13H19N3O2C_{13}H_{19}N_3O_2, and it possesses a molecular weight of approximately 251.31 g/mol. The structure provides a platform for various chemical modifications, allowing for the exploration of its biological activities.

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. Its mechanism likely involves interaction with specific molecular targets within cancer cells, leading to modulation of pathways associated with cell proliferation and apoptosis.
  • Neurological Applications : Given the structural similarity to other nicotinic derivatives known for their neuroprotective effects, this compound may be explored for its potential in treating neurodegenerative diseases. Nicotinic receptors play a crucial role in neurotransmission, and compounds that target these receptors can have therapeutic implications in conditions such as Alzheimer's disease .

Pharmacokinetics

Research into the pharmacokinetics of similar compounds indicates that modifications to the piperazine ring can affect absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for optimizing therapeutic efficacy and minimizing side effects.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

StudyFindings
Synthesis and Biological ActivityThe compound was synthesized through condensation reactions involving nicotinic acid derivatives, showing promising activity against specific bacterial strains .
Molecular Docking StudiesComputational studies indicated strong binding affinities to target proteins associated with microbial resistance mechanisms .
Antitumor ActivityIn vitro studies demonstrated cytotoxic effects on cancer cell lines, suggesting further exploration in oncology.

Mechanism of Action

The mechanism of action of 6-(4-ethylpiperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent on Piperazine Additional Modifications Molecular Weight (g/mol) Key Properties/Applications References
6-(4-Ethylpiperazin-1-yl)nicotinic acid Ethyl None 237.28 Balanced lipophilicity/solubility
6-(4-Methylpiperazin-1-yl)nicotinic acid Methyl None 221.26 Higher solubility, lower lipophilicity
6-(4-Benzylpiperazino)nicotinic acid Benzyl None 297.35 Increased steric bulk, reduced solubility
6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid Isopropyl Methyl at 5-position of pyridine 269.34 Enhanced steric hindrance, potential kinase inhibition
6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid tert-Butoxycarbonyl (Boc) Boc-protected amine 351.39 Improved synthetic stability
6-(Piperazin-1-yl)nicotinaldehyde None Aldehyde at 3-position 203.23 Reactive for Schiff base formation

Pharmacological and Biochemical Insights

  • Piperazine Substitution :

    • Ethyl vs. Methyl : The ethyl group in this compound provides moderate lipophilicity compared to the methyl analog, which may enhance blood-brain barrier penetration for CNS-targeted applications (e.g., 5-HT₁A receptor modulation, as seen in ) .
    • Benzyl and Isopropyl : Bulkier groups like benzyl or isopropyl reduce solubility but improve binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors in ) .
  • Carboxylic Acid vs. Aldehyde :

    • The carboxylic acid group in nicotinic acid derivatives facilitates ionic interactions with target proteins (e.g., receptor binding), whereas the aldehyde derivative () is reactive for covalent conjugation or prodrug synthesis .
  • Boc Protection :

    • The Boc-protected derivative () is synthetically advantageous for amine group stabilization during multi-step reactions, though it requires deprotection for biological activity .

Biological Activity

6-(4-Ethylpiperazin-1-yl)nicotinic acid (also known by its chemical identifier 951626-87-2) is a compound of interest due to its potential biological activities, particularly in the context of nicotinic acetylcholine receptors (nAChRs). Understanding its biological activity can provide insights into its therapeutic applications, especially in neuropharmacology and addiction treatments.

Chemical Structure and Properties

The compound features a nicotinic acid moiety linked to a piperazine ring substituted with an ethyl group. This structure is significant as it may influence its interaction with nAChRs, which are critical in various neurological processes.

Research indicates that compounds similar to this compound can act as agonists or antagonists at nAChRs. The specific interactions with different receptor subtypes, such as α4β2 and α7, are crucial for determining their biological effects. For example, compounds that selectively activate α4* nAChRs have been linked to reduced nicotine addiction potential, suggesting that this compound may also exhibit similar properties .

1. Nicotinic Acetylcholine Receptor Interaction

Studies have shown that compounds with structural similarities to this compound can selectively activate nAChRs. For instance, isoarecolone has been characterized as a selective partial agonist for α4* nAChRs with minimal muscarinic activity . This suggests that this compound may also be evaluated for its selectivity and potency at these receptors.

2. Potential Therapeutic Applications

The modulation of nAChRs has implications for treating conditions such as:

  • Nicotine Addiction : By selectively targeting nAChRs, this compound could help in developing smoking cessation therapies.
  • Cognitive Enhancement : nAChR agonists have been studied for their potential to enhance cognitive functions, which could be beneficial in neurodegenerative diseases like Alzheimer's.

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedReceptor TargetActivity TypeFindings
Isoarecoloneα4* nAChRPartial AgonistSelective activation with minimal muscarinic effects
Arecolineα4β2 nAChRPartial AgonistSignificant activation linked to nicotine addiction
Various CompoundsCB1 ReceptorAgonistAssessed through GTP binding assays

3. Adverse Effects and Safety Profile

While investigating the biological activity of compounds related to this compound, it is essential to consider their safety profiles. Reports indicate that certain piperazine derivatives can exhibit adverse effects; thus, thorough evaluations are necessary .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.